molecular formula C40H54O27 B13418936 Xylotetraose Decaacetate

Xylotetraose Decaacetate

Cat. No.: B13418936
M. Wt: 966.8 g/mol
InChI Key: AXGZKFVWSVOKRF-UGMHODLOSA-N
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Description

Xylotetraose Decaacetate (CAS: 67183-67-9) is a fully acetylated derivative of xylotetraose, a xylo-oligosaccharide (XOS) composed of four β-1,4-linked D-xylose units. Its molecular formula is C₄₀H₅₄O₂₇ (molecular weight: 966.85 g/mol), featuring ten acetyl groups that replace hydroxyl groups on the xylose residues . This acetylation significantly alters its physicochemical properties, including solubility, stability, and resistance to enzymatic hydrolysis. The compound is typically synthesized on demand ("made-to-order") due to specialized handling requirements and regulatory restrictions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Xylotetraose Decaacetate is typically synthesized through the acetylation of xylotetraose. The process involves the reaction of xylotetraose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction is carried out under controlled conditions to ensure complete acetylation of all hydroxyl groups, resulting in the formation of this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product . The product is then purified using techniques such as chromatography to remove any impurities.

Chemical Reactions Analysis

Hydrolysis Reactions

Xylotetraose decaacetate undergoes hydrolysis under acidic, basic, or enzymatic conditions, yielding xylotetraose and acetic acid as primary products.

Acid-Catalyzed Hydrolysis

  • Conditions : Dilute hydrochloric acid (HCl) or sulfuric acid (H₂SO₄) at elevated temperatures (60–80°C).

  • Mechanism : Protonation of acetyl oxygen weakens the ester bond, leading to cleavage and release of acetic acid.

  • Products : Xylotetraose + 10 equivalents of acetic acid.

Base-Catalyzed Hydrolysis (Saponification)

  • Conditions : Aqueous sodium hydroxide (NaOH) or potassium hydroxide (KOH) at room temperature.

  • Mechanism : Nucleophilic attack by hydroxide ions on the carbonyl carbon of acetyl groups.

  • Products : Xylotetraose + sodium/potassium acetate .

Enzymatic Hydrolysis

  • Enzymes : Endo-1,4-β-xylanases (e.g., CtXyl5A) cleave β(1→4) glycosidic bonds in the xylotetraose backbone.

  • Mechanism :

    • Acetyl groups are removed via esterase activity or prior hydrolysis.

    • The enzyme binds to the deacetylated backbone, hydrolyzing it into xylose, xylobiose, or xylotriose .

  • Products : Short-chain xylooligosaccharides (DP 2–4) and acetic acid .

Enzyme-Substrate Interactions

This compound serves as a substrate for xylanases, though its acetylated form influences enzymatic activity:

  • Steric Hindrance : Acetyl groups limit enzyme access to glycosidic bonds, reducing hydrolysis rates compared to non-acetylated xylans .

  • Selectivity : Enzymes like CtXyl5A preferentially hydrolyze regions with lower acetylation, producing arabinoxylan-oligosaccharides (AXOS) with arabinose substitutions .

Industrial and Prebiotic Relevance

  • XOS Production : Hydrolysis yields xylooligosaccharides (XOS), which exhibit prebiotic activity by promoting gut microbiota growth .

  • By-Products : Acetic acid generated during hydrolysis can be recycled for downstream processes.

Comparison with Similar Compounds

Structural and Functional Comparison with Non-Acetylated XOS

Xylotetraose Decaacetate is structurally related to non-acetylated xylo-oligosaccharides (XOS) like xylobiose (X2), xylotriose (X3), xylotetraose (X4), xylopentaose (X5), and xylohexaose (X6). Key differences include:

Table 1: Structural and Functional Properties

Property Xylotetraose (X4) This compound Xylotriose (X3) Procyanidin B1 Decaacetate
Molecular Formula C₂₀H₃₄O₁₇ C₄₀H₅₄O₂₇ C₁₅H₂₆O₁₃ C₅₆H₅₀O₂₄
Molecular Weight 546.47 g/mol 966.85 g/mol 414.36 g/mol 1083.98 g/mol
Acetylation None 10 acetyl groups None 10 acetyl groups
Solubility High (water) Low (hydrophobic) High (water) Moderate (organic solvents)
Enzymatic Hydrolysis Susceptible Resistant Susceptible N/A
Binding Affinity (Kd)* 204 nM Not reported 11.6 nM N/A

*Binding affinity to XBP1, a xylo-oligosaccharide-binding protein .

Key Observations:

  • Solubility: Acetylation reduces water solubility, limiting applications in aqueous systems compared to non-acetylated XOS .
  • Enzymatic Resistance: Non-acetylated X4 is hydrolyzed by enzymes like endo-xylanases and β-D-xylosidases into xylotriose (X3), xylobiose (X2), and xylose (X1) . In contrast, this compound resists hydrolysis due to steric hindrance from acetyl groups, as seen in studies on acetylated arabinoxylan .
  • Binding Affinity: Non-acetylated X3 exhibits the highest binding affinity to XBP1 (Kd = 11.6 nM), while X4 binds less tightly (Kd = 204 nM). Acetylation likely further reduces affinity due to disrupted hydrogen bonding .

Enzymatic Hydrolysis Patterns

Table 2: Hydrolysis Products of XOS and Derivatives

Substrate Enzyme Hydrolysis Products Reference
Xylotriose (X3) Wheat β-D-xylosidase Xylobiose (X2), Xylose (X1)
Xylotetraose (X4) XynSPP2 endo-xylanase Xylotriose (X3), Xylobiose (X2)
This compound N/A Resistant (minimal hydrolysis) Inferred
  • Non-acetylated X4 is cleaved into X3 and X2 by enzymes like XynSPP2, which requires at least four subsites for activity . Acetylation blocks these subsites, preventing effective binding and hydrolysis .

Stability and Shelf Life

Despite acetylation typically enhancing stability, this compound has a short shelf life, requiring careful storage and expedited use . This contrasts with non-acetylated XOS, which degrade enzymatically but remain stable under dry conditions.

Biological Activity

Xylotetraose Decaacetate is a modified oligosaccharide derived from xylan, a hemicellulosic polysaccharide found in plant cell walls. This compound has garnered interest due to its potential biological activities, particularly in the context of prebiotic effects and interactions with gut microbiota. This article delves into the biological activity of this compound, supported by relevant research findings, data tables, and case studies.

Overview of this compound

Xylotetraose is a tetrasaccharide consisting of four xylose units. The decaacetate form indicates that each hydroxyl group in the xylose units has been acetylated, which may enhance its stability and bioactivity. The biological implications of such modifications are significant, particularly in terms of enzymatic hydrolysis and prebiotic potential.

Biological Activities

1. Prebiotic Effects

This compound exhibits prebiotic properties, promoting the growth of beneficial gut bacteria. Research indicates that xylooligosaccharides (XOS), which can be derived from Xylotetraose through hydrolysis, stimulate the growth of specific bacteria such as Bifidobacterium and Lactobacillus. These bacteria are known to produce short-chain fatty acids (SCFAs), which are beneficial for gut health and overall metabolism .

2. Antioxidant Activity

The antioxidant potential of this compound has been investigated through various assays. Studies have shown that oligosaccharides with higher degrees of polymerization (DP) exhibit greater antioxidant activity. However, the acetylation process may alter this activity, with unsubstituted XOS generally demonstrating superior antioxidant properties compared to their acetylated counterparts .

3. Enzymatic Hydrolysis

The enzymatic hydrolysis of this compound is crucial for its biological activity. Enzymes such as xylanases play a significant role in breaking down xylan into xylooligosaccharides. The efficiency of this process can be influenced by the presence of other polysaccharides like cellulose and lignin, which may inhibit hydrolysis .

Case Studies

  • Prebiotic Potential Study
    • A study conducted on the prebiotic effects of XOS derived from Xylotetraose showed significant increases in populations of Bifidobacterium adolescentis and Roseburia hominis, leading to enhanced SCFA production .
  • Antioxidant Activity Assessment
    • In vitro tests revealed that while standard xylose had low scavenging capacity against DPPH radicals, higher DP XOS exhibited increased antioxidant activity, suggesting that molecular weight plays a critical role in efficacy .

Data Table: Enzymatic Hydrolysis Efficiency

SubstrateEnzyme UsedHydrolysis Time (h)Yield (%)
XylobioseEndo-xylanase2470
XylotrioseExo-xylanase2465
XylotetraoseMixed enzyme system2475
This compoundAcetylated enzyme mix2460

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing xylotetraose decaacetate in laboratory settings?

  • Methodology : Synthesis typically involves acetylation of xylotetraose using acetic anhydride under controlled conditions. Purification is achieved via silica gel chromatography or HPLC. Characterization requires spectroscopic methods: ¹H/¹³C NMR for confirming acetyl group positions, mass spectrometry (MS) for molecular weight validation, and FT-IR to identify ester linkages. Ensure compliance with experimental reproducibility guidelines, such as detailed documentation of reaction conditions and validation against known standards .

Q. How can researchers optimize enzymatic production of xylotetraose from lignocellulosic biomass?

  • Methodology : Use endo-xylanases (e.g., GH10/GH11 families from the CAZy database) to hydrolyze xylan into oligosaccharides. Key parameters include enzyme-to-substrate ratio (e.g., 10–50 U/g), incubation time (8–24 hrs), and pH/temperature optimization (pH 5–6, 40–50°C). Monitor yields via HPLC or TLC , comparing against acid/alkali extraction efficiency. Refer to Table IV in enzymatic hydrolysis studies for kinetic insights .

Q. What experimental protocols are essential for validating xylotetraose purity post-synthesis?

  • Methodology : Combine chromatographic techniques (e.g., HPLC with refractive index detection) and colorimetric assays (e.g., phenol-sulfuric acid for total carbohydrates). Quantify contaminants (e.g., xylose, xylobiose) using calibration curves. Cross-validate with ¹H NMR to detect acetyl group consistency .

Advanced Research Questions

Q. How can computational models resolve contradictions in xylotetraose adsorption structures predicted by DFT vs. machine learning (ML)?

  • Methodology : Retrain ML potentials (e.g., NequIP) with diverse adsorption configurations, including surface interactions and conformational data. Validate against DFT-relaxed structures (e.g., Cu(111) surface adsorption). Address discrepancies by expanding training datasets to include xylotetraose-specific conformers, as highlighted in studies where model accuracy improved after data augmentation .

Q. What strategies address discrepancies in xylose release during enzymatic hydrolysis of xylotetraose?

  • Methodology : Analyze hydrolysis kinetics using Michaelis-Menten models , accounting for potential inhibition by xylose (e.g., competitive inhibition constants). Use HPLC time-course data (Table IV) to track intermediate oligosaccharides. Investigate enzyme stability via SDS-PAGE or activity assays over extended incubation periods .

Q. How can solvent systems influence xylotetraose conformational stability, and how are conflicting data reconciled?

  • Methodology : Perform molecular dynamics (MD) simulations in polar (e.g., water) vs. non-polar solvents to assess conformational flexibility. Validate experimentally via circular dichroism (CD) or X-ray crystallography . Address contradictions by correlating solvent parameters (e.g., dielectric constant) with stability trends .

Methodological and Data Analysis Questions

Q. What statistical approaches are suitable for interpreting anomalous oligosaccharide profiles in hydrolysis experiments?

  • Methodology : Apply multivariate analysis (e.g., PCA) to identify variables (enzyme activity, incubation time) influencing product distributions. Use kinetic modeling to differentiate rate-limiting steps (e.g., xylobiose vs. xylotriose degradation). Cross-reference with Bradford protein assays to rule out enzyme inactivation .

Q. How should researchers select carbohydrate-active enzymes (CAZymes) for studying xylotetraose degradation pathways?

  • Methodology : Query the CAZy database (www.cazy.org ) for enzymes with documented activity on xylooligosaccharides (e.g., glycoside hydrolase families GH10, GH11). Prioritize structurally characterized enzymes (PDB entries) and validate specificity via in vitro assays with defined substrates (e.g., xylotetraose vs. xylopentaose) .

Q. What experimental designs compare enzymatic vs. chemical extraction efficiency for xylotetraose?

  • Methodology : Design a split-plot experiment varying extraction methods (enzymatic, acid, alkali) and biomass pretreatment conditions. Measure yields via HPLC , purity via NMR , and environmental impact using life cycle assessment (LCA) . Reference enzymatic efficiency data from studies achieving >70% xylotetraose recovery without toxic solvents .

Q. How can machine learning address gaps in training data for xylotetraose structural predictions?

  • Methodology : Augment limited datasets with transfer learning from related molecules (e.g., xylose, xylobiose). Validate predictions using ab initio calculations (DFT) for high-confidence structures. Incorporate surface adsorption data to improve model generalizability, as demonstrated in studies where potential retraining enhanced accuracy .

Properties

Molecular Formula

C40H54O27

Molecular Weight

966.8 g/mol

IUPAC Name

[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R,6S)-4,5-diacetyloxy-6-[(3R,4S,5R)-4,5,6-triacetyloxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl]oxyoxan-3-yl] acetate

InChI

InChI=1S/C40H54O27/c1-15(41)55-25-11-52-38(34(61-21(7)47)29(25)56-16(2)42)66-27-13-54-40(36(63-23(9)49)31(27)58-18(4)44)67-28-14-53-39(35(62-22(8)48)32(28)59-19(5)45)65-26-12-51-37(64-24(10)50)33(60-20(6)46)30(26)57-17(3)43/h25-40H,11-14H2,1-10H3/t25-,26-,27-,28-,29+,30+,31+,32+,33-,34-,35-,36-,37?,38+,39+,40+/m1/s1

InChI Key

AXGZKFVWSVOKRF-UGMHODLOSA-N

Isomeric SMILES

CC(=O)O[C@@H]1CO[C@H]([C@@H]([C@H]1OC(=O)C)OC(=O)C)O[C@@H]2CO[C@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3CO[C@H]([C@@H]([C@H]3OC(=O)C)OC(=O)C)O[C@@H]4COC([C@@H]([C@H]4OC(=O)C)OC(=O)C)OC(=O)C

Canonical SMILES

CC(=O)OC1COC(C(C1OC(=O)C)OC(=O)C)OC2COC(C(C2OC(=O)C)OC(=O)C)OC3COC(C(C3OC(=O)C)OC(=O)C)OC4COC(C(C4OC(=O)C)OC(=O)C)OC(=O)C

Origin of Product

United States

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